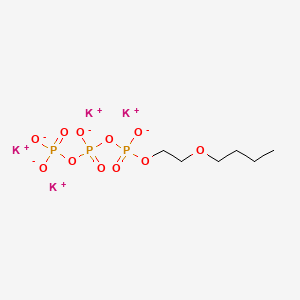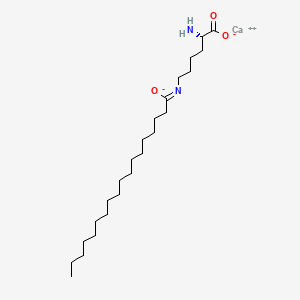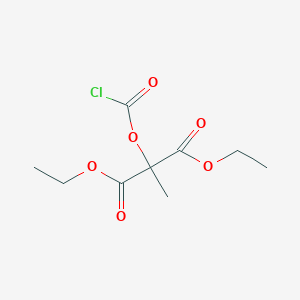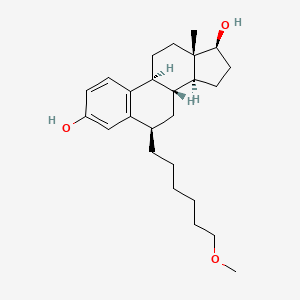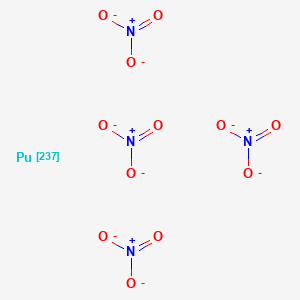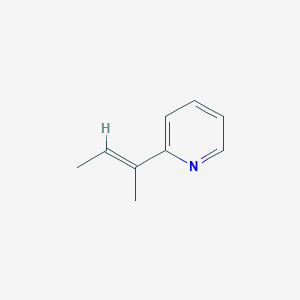
Dimethylvinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylvinylpyridine is a chemical compound with the molecular formula C9H11N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylvinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-vinylpyridine with formaldehyde and a secondary amine under acidic conditions. This reaction yields this compound as a product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the catalytic hydrogenation of 2-methyl-5-vinylpyridine in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dimethylvinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine carboxylic acids, while reduction can produce dimethylpyridine .
Aplicaciones Científicas De Investigación
Dimethylvinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dimethylvinylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, this compound derivatives may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Dimethylvinylpyridine can be compared with other pyridine derivatives, such as:
Pyridine: The parent compound, which is a basic aromatic heterocycle.
Methylpyridine: A derivative with a methyl group attached to the pyridine ring.
Vinylpyridine: A derivative with a vinyl group attached to the pyridine ring.
Uniqueness: this compound is unique due to the presence of both methyl and vinyl groups on the pyridine ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
29011-62-9 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2-[(E)-but-2-en-2-yl]pyridine |
InChI |
InChI=1S/C9H11N/c1-3-8(2)9-6-4-5-7-10-9/h3-7H,1-2H3/b8-3+ |
Clave InChI |
DZSTWBUQYOAZRZ-FPYGCLRLSA-N |
SMILES isomérico |
C/C=C(\C)/C1=CC=CC=N1 |
SMILES canónico |
CC=C(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


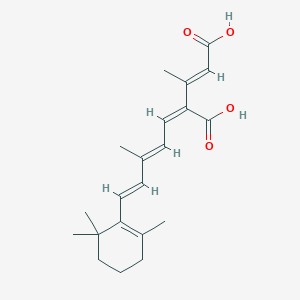
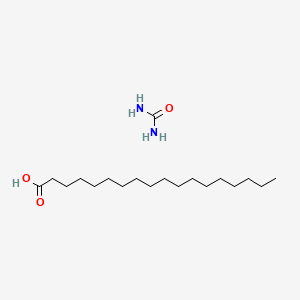
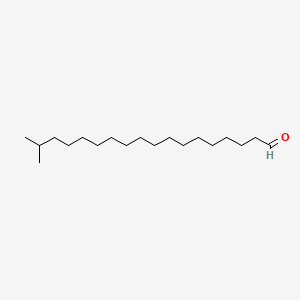
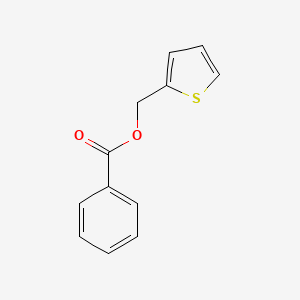
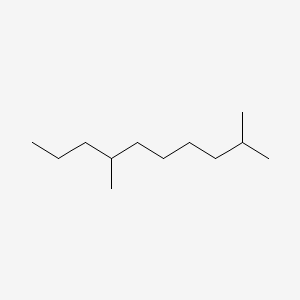
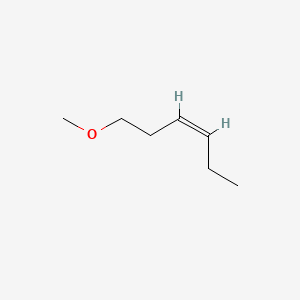
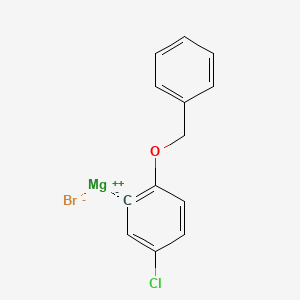

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
